5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine
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Overview
Description
5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nitration and Bromination:
- The synthesis of 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine typically begins with the nitration of 2-(propan-2-yloxy)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.
- Following nitration, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
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Industrial Production Methods:
- Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like potassium carbonate or sodium hydride.
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Reduction Reactions:
- The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF) as a solvent.
Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.
Major Products Formed:
- Substitution reactions yield various substituted pyridines depending on the nucleophile used.
- Reduction reactions yield 5-Bromo-3-amino-2-(propan-2-yloxy)pyridine.
Scientific Research Applications
Chemistry:
- 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine:
- This compound is investigated for its potential biological activities. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry:
- In the materials science field, this compound is used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
5-Bromo-2-(propan-2-yloxy)pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitro-2-(propan-2-yloxy)pyridine:
5-Bromo-3-nitropyridine: Lacks the isopropoxy group, which influences its solubility and reactivity.
Uniqueness:
- The presence of both the bromine and nitro groups, along with the isopropoxy group, makes 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine a versatile compound with unique reactivity patterns and potential applications in various fields.
Properties
IUPAC Name |
5-bromo-3-nitro-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQWQOWZBPANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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